N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
Description
N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide (CAS: 872995-55-6, molecular weight: 490.6 g/mol, molecular formula: C25H26N6O3S) is a heterocyclic compound featuring:
- A triazolo[4,3-b]pyridazin core, which is a fused bicyclic system known for its pharmacological relevance.
- A thioether linkage connecting the triazolo-pyridazin moiety to a 2-((2,3-dimethylphenyl)amino)-2-oxoethyl group.
- A terminal 4-methoxybenzamide group attached via an ethyl spacer.
Key structural elements include the electron-donating 2,3-dimethylphenyl and 4-methoxybenzamide substituents, which influence solubility, bioavailability, and target interactions .
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-16-5-4-6-20(17(16)2)27-23(32)15-35-24-12-11-21-28-29-22(31(21)30-24)13-14-26-25(33)18-7-9-19(34-3)10-8-18/h4-12H,13-15H2,1-3H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFNNMYIIMFZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Synthesis
The compound features a pyridazine ring , a triazole moiety , and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazine Ring : Initiated from suitable dicarbonyl compounds through cyclization.
- Incorporation of the Triazole Moiety : Achieved via coupling reactions.
- Functional Group Modifications : Introduces the dimethylphenylamino and oxoethylthio groups through nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds with similar structures. For instance, derivatives featuring triazole and pyridazine rings have shown promising results against various cancer cell lines. The compound's ability to inhibit tumor growth is thought to be linked to its interference with cellular signaling pathways involved in proliferation and apoptosis.
COX Inhibition
Research indicates that compounds with similar scaffolds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II. For example, related derivatives have shown IC50 values significantly lower than established COX inhibitors like Celecoxib. This suggests potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on a series of triazole derivatives demonstrated that specific modifications could enhance their cytotoxic effects against breast cancer cells. The derivatives showed an increase in apoptosis rates compared to untreated controls, indicating that the structural components of this compound might similarly enhance therapeutic efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide may exhibit significant anticancer properties. The triazole ring is often associated with the inhibition of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have shown that triazole derivatives can inhibit the activity of certain kinases involved in cancer proliferation, suggesting that this compound could be developed as a targeted cancer therapy .
Antimicrobial Activity
The presence of thioether and triazole functionalities in the compound has been linked to antimicrobial properties. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anti-inflammatory Effects
Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound may enhance its efficacy as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications to the triazole ring or the benzamide portion can significantly impact biological activity and selectivity towards specific targets. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Triazole Substitution | Enhanced anticancer activity |
| Benzamide Variation | Improved selectivity for COX inhibition |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several triazole derivatives on human cancer cell lines. The results indicated that modifications similar to those found in this compound resulted in significant cytotoxicity against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives with thioether linkages demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing new therapeutic agents from such compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The target compound belongs to a family of triazolo-pyridazine derivatives with modifications in aryl and benzamide groups. Below is a comparative analysis with close analogs:
Key Observations:
In contrast, Analog 2’s 4-nitro group is electron-withdrawing, which may improve membrane permeability but reduce solubility .
Molecular Weight and Solubility :
- The target (490.6 g/mol) and Analog 1 (504.6 g/mol) have higher molecular weights compared to Analog 2 (477.5 g/mol), likely due to extended substituents. The methoxy group in the target may improve aqueous solubility relative to Analog 2’s nitro group .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
